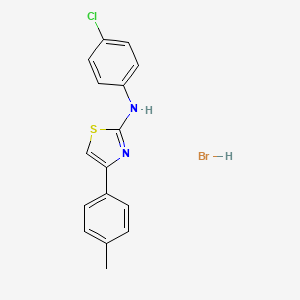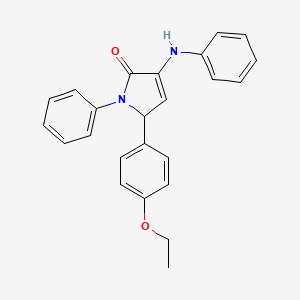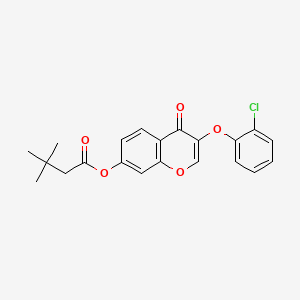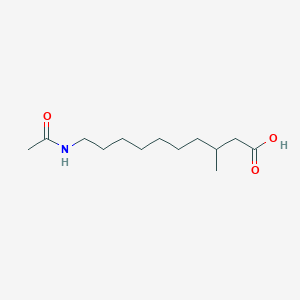![molecular formula C22H19N3O2 B5017969 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a small molecule that has been extensively studied for its potential therapeutic applications. MQ is a quinoline derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This compound has been shown to bind to DNA and RNA, preventing their replication and transcription. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a wide range of biological activities, making it a useful tool for studying a variety of cellular processes. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, studies are needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, viral infections, and bacterial infections.
Synthesemethoden
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The most commonly used method for synthesizing this compound is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with 2-aminopyridine and formaldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza. In addition, this compound has antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
7-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-8-4-6-16(14-17)20(25-19-9-2-3-12-23-19)18-11-10-15-7-5-13-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKTDRCLNJXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)



![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)

![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)